molecular formula C17H16BrFN2O3 B1282265 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone CAS No. 71980-88-6

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone

Cat. No.: B1282265
CAS No.: 71980-88-6
M. Wt: 395.2 g/mol
InChI Key: VUGPOQZBBMNCKN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone is a complex organic compound that belongs to the class of benzophenones Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the benzophenone ring.

    Amination: The incorporation of amino groups through reactions with suitable amines.

    Acylation: The addition of an acyl group to form the final compound.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as UV resistance and fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the bromine, fluorine, and amino groups.

    2-Hydroxy-4-methoxybenzophenone: Contains a methoxy group instead of the amino groups.

    4-Bromo-2-fluorobenzophenone: Lacks the hydroxyethylaminoacetylamino group.

Uniqueness

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone is unique due to its combination of bromine, fluorine, and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-bromo-2-(2-fluorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGPOQZBBMNCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519828
Record name N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71980-88-6
Record name N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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